Cas no 908592-72-3 (Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)-)
908592-72-3 structure
Product Name:Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)-
CAS-nummer:908592-72-3
MF:C19H15F3N2O2
MW:360.329815149307
CID:788351
PubChem ID:53401137
Update Time:2025-04-19
Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)-
- 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline
- DTXSID90694816
- 908592-72-3
- DIKUQJOZKVUABH-UHFFFAOYSA-N
-
- Inchi: 1S/C19H15F3N2O2/c20-19(21,22)17-11-13(24)3-10-18(17)26-16-8-6-15(7-9-16)25-14-4-1-12(23)2-5-14/h1-11H,23-24H2
- InChI-sleutel: DIKUQJOZKVUABH-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C=CC=1OC1C=CC(=CC=1)OC1C=CC(=CC=1)N)N)(F)F
Berekende eigenschappen
- Exacte massa: 360.10856221g/mol
- Monoisotopische massa: 360.10856221g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 4
- Complexiteit: 433
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 70.5Ų
Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)- Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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